Cas no 1269963-27-0 ((3S)-3-Amino-3-(2,4,5-trifluorophenyl)propanoic acid)

(3S)-3-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a chiral non-natural amino acid derivative featuring a 2,4,5-trifluorophenyl substituent. Its stereospecific (S)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The trifluorophenyl group enhances metabolic stability and lipophilicity, while the carboxylic acid and amino functionalities provide versatile reactivity for peptide coupling or further derivatization. This compound is particularly useful as a building block in medicinal chemistry, especially for designing protease inhibitors or bioactive peptides. Its well-defined structure and consistent quality make it suitable for research and development in drug discovery. Storage under inert conditions is recommended to preserve stability.
(3S)-3-Amino-3-(2,4,5-trifluorophenyl)propanoic acid structure
1269963-27-0 structure
Product Name:(3S)-3-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
CAS No:1269963-27-0
MF:C9H8F3NO2
MW:219.160532951355
MDL:MFCD18671020
CID:4760929
Update Time:2025-05-28

(3S)-3-Amino-3-(2,4,5-trifluorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid
    • (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
    • MDL: MFCD18671020
    • Inchi: 1S/C9H8F3NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m0/s1
    • InChI Key: GCWLVOHMBBTSHY-QMMMGPOBSA-N
    • SMILES: FC1C=C(C(=CC=1[C@H](CC(=O)O)N)F)F

Computed Properties

  • Exact Mass: 219.05071298 g/mol
  • Monoisotopic Mass: 219.05071298 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 219.16
  • XLogP3: -1.7
  • Topological Polar Surface Area: 63.3

(3S)-3-Amino-3-(2,4,5-trifluorophenyl)propanoic acid Pricemore >>

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